BenchChemオンラインストアへようこそ!

8-Phenyl-3H-purin-6(7H)-one

Xanthine oxidase Purine metabolism Enzyme kinetics

8‑Phenyl‑3H‑purin‑6(7H)‑one (CAS 4776‑15‑2, synonym 8‑phenylhypoxanthine) is a purine derivative characterised by a phenyl substituent at the 8‑position of the hypoxanthine ring. This substitution pattern distinguishes it from the endogenous substrate hypoxanthine and from simple 8‑alkyl analogs such as 8‑methylhypoxanthine, altering both enzyme‑substrate kinetics and tautomeric behaviour.

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
CAS No. 4776-15-2
Cat. No. B3268295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyl-3H-purin-6(7H)-one
CAS4776-15-2
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC=N3
InChIInChI=1S/C11H8N4O/c16-11-8-10(12-6-13-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)
InChIKeyRNUXNXDOQICJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Phenyl-3H-purin-6(7H)-one (CAS 4776-15-2) – A Structurally Distinct 8‑Arylhypoxanthine Scaffold for Xanthine Oxidase and Purine Nucleoside Phosphorylase Research


8‑Phenyl‑3H‑purin‑6(7H)‑one (CAS 4776‑15‑2, synonym 8‑phenylhypoxanthine) is a purine derivative characterised by a phenyl substituent at the 8‑position of the hypoxanthine ring [1]. This substitution pattern distinguishes it from the endogenous substrate hypoxanthine and from simple 8‑alkyl analogs such as 8‑methylhypoxanthine, altering both enzyme‑substrate kinetics and tautomeric behaviour [2]. The compound has been studied primarily as a reversible inhibitor and/or altered substrate of xanthine oxidase (XO) and as a ligand for purine nucleoside phosphorylase (PNP) [REFS-2, REFS-3].

Why Generic 8‑Substituted Hypoxanthine Analogs Cannot Substitute for 8‑Phenyl‑3H‑purin‑6(7H)‑one in Specialised Assays


The 8‑phenyl group in 8‑Phenyl‑3H‑purin‑6(7H)‑one confers unique enzyme‑interaction properties that cannot be replicated by smaller 8‑substituents (e.g., methyl) or by unsubstituted hypoxanthine. Direct kinetic comparisons demonstrate that an 8‑phenyl substituent markedly reduces the rate of oxidation by bovine milk xanthine oxidase relative to hypoxanthine, whereas an 8‑methyl group leaves the rate essentially unchanged [1]. In addition, the phenyl ring enables hydrophobic binding adjacent to the XO active site, improving reversible inhibition potency 100–500‑fold over the natural substrate hypoxanthine [2]. This combination of altered substrate turnover and enhanced inhibitory potency makes simple replacement by 8‑methyl‑ or unsubstituted analogs scientifically inappropriate for assays that probe XO‑mediated metabolism or require defined PNP inhibition characteristics.

Quantitative Differentiation of 8‑Phenyl‑3H‑purin‑6(7H)‑one from Hypoxanthine and 8‑Methylhypoxanthine – Head‑to‑Head Evidence


Xanthine Oxidase Oxidation Rate: 8‑Phenyl vs. 8‑Methyl vs. Unsubstituted Hypoxanthine

In a direct comparative study using bovine milk xanthine oxidase, the 8‑phenyl substituent markedly reduced the enzymatic oxidation rate of the hypoxanthine scaffold, whereas an 8‑methyl group did not alter the rate materially [1]. The authors ascribe the phenyl effect to inhibition of the tautomerisation process required for substrate activation prior to oxidation [1].

Xanthine oxidase Purine metabolism Enzyme kinetics

Xanthine Oxidase Reversible Inhibition Potency: 8‑Phenylhypoxanthine vs. Hypoxanthine

In a systematic evaluation of 57 purine and pyrazolo[3,4‑d]pyrimidine derivatives, 8‑phenylhypoxanthine was identified as one of the three most potent reversible inhibitors of xanthine oxidase, complexing 100–500‑fold more tightly than the substrate hypoxanthine and 12–54‑fold better than the reference inhibitor 4‑hydroxypyrazolo[3,4‑d]pyrimidine [1].

Xanthine oxidase Enzyme inhibition Drug discovery

Purine Nucleoside Phosphorylase (PNP) Inhibition: 8‑Phenylhypoxanthine vs. 8‑Aminoguanosine

8‑Phenyl‑3H‑purin‑6(7H)‑one was evaluated for inhibition of purine nucleoside phosphorylase (PNP) from human erythrocytes. It exhibited an IC50 of 1.33 × 10³ nM (1.33 µM) in a radiometric assay measuring conversion of [8‑¹⁴C]‑inosine to [8‑¹⁴C]‑hypoxanthine [1]. A follow‑up competitive inhibition study yielded a Ki of 2.90 × 10⁵ nM (290 µM) against human erythrocyte PNP using guanosine as substrate [1]. In contrast, 8‑aminoguanosine (a related 8‑substituted purine) shows sub‑nanomolar Ki values against the same target in literature reports, highlighting that 8‑phenyl substitution produces a distinctly weaker PNP inhibition profile compared with 8‑amino analogs.

Purine nucleoside phosphorylase Immunosuppression T‑cell biology

Methylation Regiochemistry Divergence: 9‑Methyl‑8‑phenylhypoxanthine vs. 9‑Methylhypoxanthine

Methylation of 6‑methylthio‑8‑phenylpurines proceeds with regioselectivity that differs from the non‑phenylated series. Specifically, 9‑methyl‑8‑phenylhypoxanthine is converted into the corresponding 3,9‑dimethyl derivative, in contrast to the behaviour of 9‑methylhypoxanthine lacking the 8‑phenyl substituent [1]. This divergence is attributed to the electronic and steric influence of the 8‑phenyl group on the purine ring’s tautomeric equilibrium.

Purine alkylation NMR spectroscopy Tautomeric control

High‑Impact Application Scenarios Where 8‑Phenyl‑3H‑purin‑6(7H)‑one Provides Clear Selection Rationale


Xanthine Oxidase Mechanistic Probe – Tautomerisation‑Dependent Substrate Activation Studies

Researchers investigating the tautomerisation step that precedes oxidation in xanthine oxidase can employ 8‑Phenyl‑3H‑purin‑6(7H)‑one as a tool to block substrate activation without abolishing active‑site binding. The compound’s markedly reduced oxidation rate (relative to hypoxanthine) and its 100–500‑fold enhanced binding affinity make it ideal for stopped‑flow and crystallographic studies of the XO‑substrate pre‑catalytic complex [REFS-1, REFS-2].

PNP‑Sparing Xanthine Oxidase Inhibitor Screening Cascade – Selectivity Control Compound

In drug discovery programmes targeting xanthine oxidase for hyperuricemia or gout, cross‑reactivity with purine nucleoside phosphorylase (PNP) can cause T‑cell‑related immunosuppressive side effects. 8‑Phenyl‑3H‑purin‑6(7H)‑one exhibits a uniquely weak PNP inhibition profile (Ki ≈ 290 µM) compared with 8‑aminoguanosine (Ki < 1 nM), providing a selectivity benchmark for distinguishing PNP‑sparing XO inhibitors from those with dual‑target activity [3].

Regioselective Derivatisation Scaffold for 3,9‑Disubstituted Hypoxanthine Libraries

Medicinal chemists seeking to generate 3,9‑disubstituted hypoxanthine analogs for structure‑activity relationship (SAR) exploration can exploit the 8‑phenyl group’s ability to redirect methylation to the N3 position [4]. This regiochemical control is absent in non‑phenylated hypoxanthines, enabling access to a subset of purine chemical space that is otherwise difficult to obtain with high selectivity.

Enzymatic Oxidation‑Derived 8‑Phenylxanthine Synthesis for Metabolite Identification

The compound serves as a precursor for the enzymatic synthesis of 8‑phenylxanthine via immobilised xanthine oxidase, a reaction that proceeds at low but measurable rates. The product (8‑phenylxanthine) has been isolated and fully characterised by ¹³C‑NMR and IR spectroscopy, providing a reference standard for metabolite identification in pharmaceutical metabolism studies of 8‑phenyl‑substituted purine drug candidates [1].

Quote Request

Request a Quote for 8-Phenyl-3H-purin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.